REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].CC1(C)[O:18][C:17](=O)[CH:16]=[C:15]([CH3:20])[O:14]1.CCCCCC.C(OCC)(=O)C>C1(C)C(C)=CC=CC=1>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1)[NH2:6].[CH3:11][O:10][C:8]1[CH:7]=[C:5]([NH:6][C:17](=[O:18])[CH2:16][C:15](=[O:14])[CH3:20])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=CC(O1)=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
xylene was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to get oily residue
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel hexane:ethyl acetate 4:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)NC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 186.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:10][CH3:11])[CH:9]=1)[NH2:6].CC1(C)[O:18][C:17](=O)[CH:16]=[C:15]([CH3:20])[O:14]1.CCCCCC.C(OCC)(=O)C>C1(C)C(C)=CC=CC=1>[CH3:11][O:10][C:8]1[CH:7]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1)[NH2:6].[CH3:11][O:10][C:8]1[CH:7]=[C:5]([NH:6][C:17](=[O:18])[CH2:16][C:15](=[O:14])[CH3:20])[CH:4]=[C:3]([O:2][CH3:1])[CH:9]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
4.64 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=CC(O1)=O)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser and a dropping funnel
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
xylene was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to get oily residue
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel hexane:ethyl acetate 4:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(N)C=C(C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)NC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 186.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |